molecular formula C10H7NO2 B1302180 3-(2-Furanoyl)pyridine CAS No. 72770-55-9

3-(2-Furanoyl)pyridine

Cat. No. B1302180
CAS RN: 72770-55-9
M. Wt: 173.17 g/mol
InChI Key: XLGFQKIWXWMNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(2-Furanoyl)pyridine involves a Suzuki carbonylative coupling reaction . Another method involves the pyridinization of bio-based furfural into 3-hydroxypyridines over a Raney Fe catalyst . This method is considered direct and environment-friendly .

Scientific Research Applications

Coordination Chemistry

3-(2-Furanoyl)pyridine

and its derivatives serve as versatile ligands in coordination chemistry. They form stable complexes with various metal ions due to their N-donor properties.

Application Summary:

These compounds are employed in the design of chelate complexes, which find applications in catalysis, materials science, and bioinorganic chemistry.

Experimental Methods:

The synthesis of 3-(2-Furanoyl)pyridine-based ligands involves several methods:

Results:

The resulting terpyridines and their metal complexes exhibit diverse properties:

  • Applications : They are used in catalysis, photovoltaics, and biomedical sciences .

Medicinal Chemistry

Overview:

Researchers explore the potential of 3-(2-Furanoyl)pyridine derivatives as anticonvulsants and antidepressants.

Application Summary:

These compounds are evaluated for their pharmacological activities, including anticonvulsant effects and antidepressant properties.

Experimental Methods:

Results:

  • Some derivatives exhibit promising anticonvulsant and antidepressant activities .

Materials Science

Overview:

The incorporation of furan moieties into terpyridine-based polymers enhances their photophysical properties.

Application Summary:

Experimental Methods:

Results:

  • The resulting polymers exhibit interesting photophysical properties, making them valuable for materials science applications .

Safety And Hazards

The safety data sheet for 3-(2-Furanoyl)pyridine indicates that it is harmful if swallowed, in contact with skin or if inhaled . It also causes skin irritation and serious eye irritation . It is recommended to use only under a chemical fume hood .

properties

IUPAC Name

furan-2-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGFQKIWXWMNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374700
Record name 3-(2-Furanoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furanoyl)pyridine

CAS RN

72770-55-9
Record name 3-(2-Furanoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.